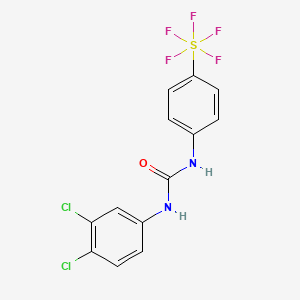

EBP-59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H9Cl2F5N2OS |

|---|---|

Molecular Weight |

407.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]urea |

InChI |

InChI=1S/C13H9Cl2F5N2OS/c14-11-6-3-9(7-12(11)15)22-13(23)21-8-1-4-10(5-2-8)24(16,17,18,19)20/h1-7H,(H2,21,22,23) |

InChI Key |

YXGQRYVFNDXXQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

EBP-59 (Diethyl 4-methylbenzylphosphonate): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of EBP-59, identified as Diethyl 4-methylbenzylphosphonate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the applications and mechanisms of this organophosphorus compound.

Chemical Structure and Identification

This compound, chemically known as Diethyl 4-methylbenzylphosphonate, is an organophosphorus compound featuring a diethyl phosphonate group attached to a 4-methylbenzyl moiety. Its chemical identity is well-established and characterized by the following identifiers.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | diethyl [(4-methylphenyl)methyl]phosphonate |

| Synonyms | Diethyl p-tolylmethylphosphonate, [(4-Methylphenyl)methyl]phosphonic acid diethyl ester |

| CAS Number | 3762-25-2 |

| Molecular Formula | C₁₂H₁₉O₃P |

| Molecular Weight | 242.25 g/mol |

| SMILES | CCOP(=O)(Cc1ccc(C)cc1)OCC |

| InChI Key | QKGBKPZAXXBLJE-UHFFFAOYSA-N |

Physicochemical Properties

Diethyl 4-methylbenzylphosphonate is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless liquid | Chem-Impex |

| Density | 1.07 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 110 °C at 0.2 mmHg | Sigma-Aldrich |

| Refractive Index | n20/D 1.497 | Sigma-Aldrich |

| logP (Octanol/Water) | 3.761 (Calculated) | Cheméo |

| Water Solubility | log10(S) = -4.95 mol/L (Calculated) | Cheméo |

Synthesis and Reactivity

The primary synthetic route to Diethyl 4-methylbenzylphosphonate is the Michaelis-Arbuzov reaction. This compound is a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of (E)-alkenes.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of diethyl benzylphosphonates.

Materials:

-

4-Methylbenzyl bromide

-

Triethyl phosphite

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzyl bromide (1.0 equivalent).

-

Add an excess of triethyl phosphite (1.5 - 2.0 equivalents). The reaction can often be performed neat (without a solvent).

-

Heat the reaction mixture to reflux (typically 120-160°C) and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite by distillation under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Diethyl 4-methylbenzylphosphonate.

Horner-Wadsworth-Emmons Reaction

Diethyl 4-methylbenzylphosphonate is a classic substrate in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to form alkenes from aldehydes or ketones with high (E)-stereoselectivity.[2][3][4][5]

References

An In-depth Technical Guide on the Mechanism of Action of Poly-Lysine Based Antimicrobials Against Gram-Positive Bacteria

Introduction

The positively charged nature of poly-lysine at physiological pH is crucial for its initial interaction with the negatively charged cell envelope of Gram-positive bacteria. This interaction triggers a cascade of events leading to membrane destabilization and cell death.

Core Mechanism of Action

The antimicrobial activity of poly-lysine compounds against Gram-positive bacteria is a multi-step process initiated by electrostatic interactions and culminating in the loss of membrane integrity.

-

Electrostatic Binding to the Cell Envelope: The highly cationic poly-lysine molecules are electrostatically attracted to the anionic components of the Gram-positive cell wall, primarily the teichoic and lipoteichoic acids.[1] This initial binding is a critical step for localizing the compound at the bacterial surface.

-

Disruption of the Cell Wall and Outer Layers: While Gram-positive bacteria lack an outer membrane, the thick peptidoglycan layer interwoven with teichoic acids presents a barrier. The binding of poly-lysine can disrupt the organization of these layers, facilitating its passage towards the cytoplasmic membrane.

-

Cytoplasmic Membrane Destabilization: Upon reaching the cytoplasmic membrane, the poly-lysine molecules interact with the negatively charged phospholipid headgroups. This interaction displaces essential divalent cations (like Mg²⁺ and Ca²⁺) that normally stabilize the membrane structure.[2]

-

Membrane Permeabilization and Disruption: The accumulation of poly-lysine on the membrane surface leads to its disruption through a "carpet-like" or "detergent-like" mechanism.[2] This results in the formation of transient pores or the complete dissolution of the membrane, leading to the leakage of intracellular contents, such as ions, ATP, and genetic material.

-

Secondary Intracellular Effects: Following membrane disruption, some studies suggest that poly-lysine can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to intracellular components.[3] Furthermore, it may interfere with various metabolic processes and gene expression as a consequence of membrane depolarization and cellular stress.[3]

Quantitative Data on Antimicrobial Activity

The following tables summarize representative quantitative data for poly-lysine compounds against various Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of ε-Poly-L-Lysine Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Listeria innocua | Not specified | Permeabilized the cytoplasmic membrane | |

| Staphylococcus aureus | ATCC 25923 | Not specified (effective) | |

| Enterococcus faecalis | ATCC 29212 | Not specified (effective) | |

| Vancomycin-resistant E. faecalis | Not specified (effective) |

Table 2: Representative Antibacterial Activity of Poly-β-peptides against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Poly-β-peptides | S. aureus 2904 (MRSA) | 12.5 | |

| Poly-β-peptides | S. aureus 2802 (MRSA) | 12.5 |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antimicrobial agents. Below are protocols for key experiments used to characterize the mechanism of action of compounds like EBP-59.

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, poly-lysine compound stock solution, spectrophotometer.

-

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Create a serial two-fold dilution of the poly-lysine compound in MHB directly in the wells of a 96-well plate.

-

Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

2. Membrane Permeability Assay using Propidium Iodide (PI)

This assay assesses membrane damage by measuring the influx of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

-

Materials: Bacterial culture, phosphate-buffered saline (PBS), poly-lysine compound, propidium iodide stock solution, fluorometer or flow cytometer.

-

Procedure:

-

Harvest mid-log phase bacteria by centrifugation and wash with PBS.

-

Resuspend the bacterial pellet in PBS to a specific optical density.

-

Add the poly-lysine compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

-

Add propidium iodide to the suspension at a final concentration of 5-10 µM.

-

Incubate in the dark for a specified period (e.g., 30 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates membrane permeabilization.

-

Visualizations

Mechanism of Action Pathway

Caption: Proposed mechanism of action of poly-lysine compounds against Gram-positive bacteria.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow: Membrane Permeability Assay

Caption: Workflow for assessing membrane permeability using propidium iodide.

References

EBP-59: A Technical Guide to a Novel Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EBP-59 is a novel synthetic small molecule, identified as a pentafluorosulfanyl-containing triclocarban analog, with potent antibacterial and antibiofilm properties.[1][2] Its primary research application lies in the development of new antimicrobial therapies, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The principal mechanism of action of this compound is the disruption of the bacterial cell membrane, leading to cell death. This direct physical mechanism is a promising avenue for combating antibiotic resistance, as it may be less susceptible to the development of bacterial resistance compared to traditional antibiotic targets. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Compound Details

| Property | Value | Source |

| Compound Name | This compound | |

| Chemical Class | Pentafluorosulfanyl-containing triclocarban analog | |

| Primary Activity | Antibacterial, Antibiofilm | |

| Target Organisms | Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) | |

| Mechanism of Action | Disruption of bacterial cell membrane |

Primary Research Applications

The primary research application of this compound is as a lead compound in the discovery and development of new antibacterial agents to combat infections caused by Gram-positive pathogens. Its efficacy against MRSA makes it a particularly valuable candidate for addressing the challenge of antibiotic resistance. Further research is focused on optimizing its structure to enhance its therapeutic index and exploring its potential in various formulations for clinical applications.

Mechanism of Action

This compound exerts its bactericidal effects through the direct disruption of the Gram-positive bacterial cell membrane. Unlike many conventional antibiotics that target specific metabolic pathways or enzymes, this compound's physical interaction with the cell membrane leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Mechanistic studies have shown that this compound's activity is not dependent on the inhibition of other common antibacterial targets such as thiol-dependent pathways, iron-sulfur clusters, or the generation of hydrogen peroxide.

Caption: Mechanism of action of this compound leading to bacterial cell death.

Quantitative Data

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

| Bacterial Strain | MIC (mM) | MBC (mM) | Source |

| Staphylococcus aureus | < 0.0003 | - | |

| MRSA | < 0.0003 | - | |

| Proteus mirabilis | 0.002 | 0.002 |

Note: Further quantitative data on a broader range of clinical isolates can be found in the primary literature.

Experimental Protocols

Synthesis of this compound

This compound is synthesized as a novel N,N'-diarylurea, a triclocarban analog. The general synthetic procedure involves the coupling of a substituted phenyl isocyanate with a corresponding aniline.

General Protocol:

-

Formation of Phenyl Isocyanate: The precursor aniline is reacted with triphosgene in the presence of a base, such as triethylamine, to form the corresponding phenyl isocyanate in situ.

-

Coupling Reaction: The freshly prepared phenyl isocyanate is then reacted with the appropriate aniline derivative to yield the final N,N'-diarylurea product, this compound.

-

Purification: The crude product is purified using standard techniques such as column chromatography.

Caption: General workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method.

Protocol:

-

Preparation of Bacterial Inoculum: A culture of the test bacterium is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate containing CAMHB to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.

Protocol:

-

Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates.

-

Incubation: The agar plates are incubated at 37°C for 24 hours.

-

Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Caption: Experimental workflow for MIC and MBC determination.

Bacterial Membrane Disruption Assay

The effect of this compound on bacterial membrane integrity can be assessed using fluorescent microscopy with the LIVE/DEAD BacLight™ Bacterial Viability Kit.

Protocol:

-

Bacterial Suspension: A bacterial culture is grown to the mid-logarithmic phase, washed, and resuspended in a suitable buffer.

-

Treatment: The bacterial suspension is treated with this compound at various concentrations and incubated for a defined period.

-

Staining: The treated bacteria are stained with a mixture of SYTO® 9 and propidium iodide. SYTO® 9 penetrates all bacterial membranes, staining them green, while propidium iodide only enters cells with compromised membranes, staining them red.

-

Microscopy: The stained bacteria are visualized using a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

Biofilm Disruption Assay

The ability of this compound to disrupt pre-formed biofilms is commonly evaluated using a crystal violet staining assay.

Protocol:

-

Biofilm Formation: Bacteria are cultured in a 96-well plate for 24-48 hours to allow for biofilm formation.

-

Treatment: The planktonic bacteria are removed, and the biofilms are treated with various concentrations of this compound for a specified time.

-

Staining: The wells are washed, and the remaining biofilm is stained with a 0.1% crystal violet solution.

-

Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid). The absorbance is then measured to quantify the biofilm biomass.

Cytotoxicity Assay

The toxicity of this compound to mammalian cells is a critical parameter and can be assessed using various cell viability assays, such as the MTT assay.

Protocol:

-

Cell Culture: A suitable mammalian cell line is cultured in a 96-well plate.

-

Treatment: The cells are treated with a range of concentrations of this compound.

-

MTT Addition: After an incubation period, MTT reagent is added to each well.

-

Incubation and Solubilization: The plate is incubated to allow for the conversion of MTT to formazan by viable cells. The formazan crystals are then solubilized.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured to determine cell viability.

Conclusion

This compound represents a promising new class of antibacterial compounds with a mechanism of action that is highly relevant in the era of increasing antibiotic resistance. Its potent activity against Gram-positive bacteria, including MRSA, and its ability to disrupt biofilms warrant further investigation and development. The experimental protocols outlined in this guide provide a framework for the continued research and characterization of this compound and similar novel antimicrobial agents.

References

- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load [frontiersin.org]

- 3. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 5. protocols.io [protocols.io]

EBP-59: A Pentafluorosulfanyl-Containing Triclocarban Analog as a Novel Antimicrobial Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. EBP-59 is a novel pentafluorosulfanyl-containing analog of triclocarban (TCC), a well-known broad-spectrum antimicrobial agent. The incorporation of the pentafluorosulfanyl (SF5) group, often referred to as a "super-trifluoromethyl group," imparts unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, which can significantly influence a molecule's biological activity.[1][2] this compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane.[3]

Furthermore, as an analog of triclocarban, a known potent inhibitor of soluble epoxide hydrolase (sEH), this compound is anticipated to exhibit similar inhibitory effects on this enzyme. The sEH enzyme plays a crucial role in the metabolism of anti-inflammatory lipid mediators, and its inhibition represents a promising therapeutic strategy for a range of inflammatory conditions. This dual-action potential of this compound as both a direct antimicrobial and a potential anti-inflammatory agent makes it a compound of significant interest for further investigation and drug development.

This technical guide provides a comprehensive overview of this compound, including its synthesis, biological activities, and experimental protocols for its evaluation.

Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, triclocarban.

Table 1: Antimicrobial Activity of this compound and Triclocarban (TCC)

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.125 | 0.25 | |

| Staphylococcus aureus (MRSA) | 0.125 | 0.25 | ||

| Staphylococcus epidermidis | 0.25 | 0.5 | ||

| Proteus mirabilis | - | - | ||

| Triclocarban (TCC) | Staphylococcus aureus | 1 | >128 | |

| Staphylococcus aureus (MRSA) | 1 | >128 | ||

| Staphylococcus epidermidis | 1 | >128 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | MDCK | ≥100 | >800 |

Note: Selectivity Index (SI) is calculated as CC50 / MIC. A higher SI value indicates greater selectivity for bacterial cells over mammalian cells.

Experimental Protocols

Synthesis of this compound (N-(4-chlorophenyl)-N'-(4-(pentafluorosulfanyl)phenyl)urea)

The synthesis of this compound, a diarylurea, can be achieved through the coupling of a substituted aniline with a phenyl isocyanate.

Materials:

-

4-(pentafluorosulfanyl)aniline

-

4-chlorophenyl isocyanate

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-(pentafluorosulfanyl)aniline in anhydrous THF.

-

To this solution, add 1 equivalent of 4-chlorophenyl isocyanate dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

-

The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (e.g., S. aureus), adjusted to a concentration of approximately 5 x 10^5 CFU/mL

-

This compound stock solution

-

Positive control (bacterial growth without compound)

-

Negative control (broth only)

-

Incubator (37°C)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive and negative control wells.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders

-

Incubator (37°C)

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spread the aliquot onto a fresh MHA plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Antibiofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

96-well microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Bacterial inoculum (e.g., S. aureus)

-

This compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Dispense bacterial inoculum and different concentrations of this compound into the wells of a microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with PBS to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the control indicates antibiofilm activity.

Bacterial Cell Membrane Disruption Assay (Propidium Iodide Uptake)

This assay assesses the integrity of the bacterial cell membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Bacterial suspension

-

This compound stock solution

-

Propidium iodide (PI) solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Treat the bacterial suspension with various concentrations of this compound for a specified time.

-

Add PI to the bacterial suspension.

-

Incubate in the dark for a short period.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence intensity indicates membrane damage.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay screens for inhibitors of sEH based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

-

Recombinant human sEH

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay buffer

-

This compound stock solution

-

Positive control inhibitor (e.g., AUDA)

-

96-well black microtiter plate

-

Fluorometer

Procedure:

-

Add the assay buffer, sEH enzyme, and varying concentrations of this compound (or control inhibitor) to the wells of the microplate.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the sEH substrate.

-

Measure the increase in fluorescence over time using a fluorometer (excitation ~330 nm, emission ~465 nm).

-

The inhibitory activity of this compound is determined by the reduction in the rate of fluorescence increase compared to the control without the inhibitor. The IC50 value can be calculated from the dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to mammalian cells.

Materials:

-

Mammalian cell line (e.g., MDCK)

-

Cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, XTT, or resazurin)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The CC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway and Inhibition by this compound.

Experimental Workflows

Caption: Overview of Experimental Workflows for the Evaluation of this compound.

Conclusion

This compound represents a promising new antimicrobial agent with potent activity against clinically relevant Gram-positive bacteria, including MRSA. Its proposed mechanism of action, involving bacterial membrane disruption, is a valuable attribute in the fight against antimicrobial resistance. The presence of the pentafluorosulfanyl group likely contributes significantly to its enhanced potency compared to its parent compound, triclocarban. Furthermore, the strong potential for this compound to act as an inhibitor of soluble epoxide hydrolase opens up the possibility of dual therapeutic applications, addressing both bacterial infection and associated inflammation. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and similar compounds. Future research should focus on obtaining a definitive IC50 value for sEH inhibition, expanding the scope of antimicrobial testing to a wider range of pathogens, and conducting in vivo efficacy and safety studies to fully elucidate the therapeutic potential of this novel molecule.

References

- 1. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

EBP-59: An In-depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of the novel compound EBP-59. This compound is a pentafluorosulfanyl-containing triclocarban analog that has demonstrated potent activity against Gram-positive bacteria, including clinically relevant drug-resistant strains. This document summarizes the available quantitative data, outlines the experimental methodologies for its assessment, and visualizes its mechanism of action.

Quantitative Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1]. MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

The available data for this compound against a panel of Gram-positive and Gram-negative bacteria are summarized in the table below.

| Bacterial Species | Strain | MIC (mM) | MBC (mM) | Gram Stain |

| Staphylococcus aureus | ATCC 25923 | 0.0061 | 0.01 | Gram-positive |

| Staphylococcus epidermidis | ATCC 12228 | 0.02 | 0.04 | Gram-positive |

| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | 0.01 | 0.02 | Gram-positive |

| Proteus mirabilis | ATCC 12453 | 0.002 | - | Gram-negative |

| Escherichia coli | ATCC 25922 | >5 | - | Gram-negative |

| Pseudomonas aeruginosa | ATCC 27853 | >5 | - | Gram-negative |

| Klebsiella pneumoniae | ATCC 13883 | >5 | - | Gram-negative |

Data sourced from a study on novel pentafluorosulfanyl-containing triclocarban analogs. The study also demonstrated similar efficacy of this compound against 10 clinical isolates of MRSA.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following is a detailed description of a typical broth microdilution method used to determine MIC and MBC values.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with a serial dilution of the compound in a liquid growth medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Standardized bacterial suspension (0.5 McFarland standard)

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in the microtiter plate wells using the growth medium. The concentration range is selected to encompass the expected MIC value.

-

Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: A well containing only the growth medium and the bacterial inoculum (no this compound).

-

Sterility Control: A well containing only the growth medium (no bacteria or this compound).

-

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours).

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the MBC can be ascertained to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Procedure:

-

Subculturing: A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

-

Plating: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain this compound.

-

Incubation: The agar plates are incubated under suitable conditions to allow for bacterial growth.

-

Reading the MBC: The MBC is the lowest concentration of this compound that results in a pre-determined reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound.

References

In Vitro Efficacy of EBP-59 Against Staphylococcus aureus: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "EBP-59" and its in vitro efficacy against Staphylococcus aureus is not available in the public scientific literature. The following guide is a template illustrating how such a technical document would be structured, based on standard antimicrobial susceptibility testing protocols. The experimental details and data presented are hypothetical examples for illustrative purposes.

Executive Summary

This document outlines the in vitro antimicrobial activity of the novel compound this compound against the clinically significant pathogen Staphylococcus aureus. Standardized methodologies were employed to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics of this compound against both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA) strains. The data presented herein provide a foundational understanding of the compound's potential as an anti-staphylococcal agent.

Quantitative Susceptibility Testing

The in vitro potency of this compound was evaluated against a panel of S. aureus strains, including the reference strain ATCC 29213 and a clinical MRSA isolate, BAA-1717.

Minimum Inhibitory and Bactericidal Concentrations

MIC and MBC values were determined to quantify the antimicrobial activity of this compound. The results indicate a potent bacteriostatic and bactericidal effect against the tested strains.

Table 1: MIC and MBC of this compound against S. aureus

| Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| ATCC 29213 | MSSA | 0.5 | 1 | 2 |

| BAA-1717 | MRSA | 1 | 2 | 2 |

Experimental Protocols

Determination of MIC

The minimum inhibitory concentration was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for MIC Determination via Broth Microdilution.

Determination of MBC

The minimum bactericidal concentration was determined as an extension of the MIC assay to assess the killing activity of this compound.

Caption: Workflow for MBC Determination following MIC Assay.

Potential Mechanism of Action (Hypothetical)

While the precise mechanism of action for this compound is yet to be elucidated, its bactericidal nature (MBC/MIC ratio ≤ 4) suggests it may target critical cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.

Caption: Hypothetical Targets for this compound in S. aureus.

Conclusion

The in vitro data suggest that this compound is a promising antimicrobial agent with potent activity against both MSSA and MRSA. Its low MBC/MIC ratio indicates bactericidal properties. Further studies are warranted to fully elucidate its mechanism of action, safety profile, and in vivo efficacy.

Unraveling Biofilm Inhibition: A Technical Guide for Researchers

An In-depth Examination of Strategies to Combat Bacterial Biofilms

The emergence of antibiotic-resistant bacteria presents a formidable challenge to global health. A key factor contributing to this crisis is the ability of bacteria to form biofilms—structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS).[1][2][3][4] This protective barrier renders bacteria within the biofilm up to 1000 times more resistant to conventional antibiotics and host immune responses.[2] This guide provides a comprehensive overview of the mechanisms of biofilm formation and explores current and emerging strategies for their inhibition, offering valuable insights for researchers, scientists, and drug development professionals. While this investigation did not yield specific public domain information on a compound designated "EBP-59," the principles and methodologies outlined herein provide a robust framework for the preliminary research and development of novel anti-biofilm agents.

The Architecture of Resistance: Biofilm Formation

The development of a mature biofilm is a multi-step process that begins with the initial attachment of planktonic (free-swimming) bacteria to a surface. This is followed by the formation of microcolonies and the secretion of the EPS matrix, which is composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). This matrix acts as a scaffold, providing structural integrity and protecting the embedded bacteria from external threats.

Several key factors and signaling pathways regulate biofilm formation. In many pathogenic bacteria, a cell-to-cell communication system known as quorum sensing (QS) plays a pivotal role. QS allows bacteria to coordinate gene expression in a population-density-dependent manner, controlling the production of virulence factors and biofilm matrix components. For instance, in Gram-negative bacteria like Pseudomonas aeruginosa, acyl-homoserine lactones (AHLs) are common QS signal molecules.

Strategies for Biofilm Inhibition

A variety of approaches are being explored to disrupt biofilm formation and eradicate established biofilms. These strategies can be broadly categorized as follows:

-

Interference with Adhesion: Preventing the initial attachment of bacteria to surfaces is a primary strategy. This can be achieved by modifying surface properties or using molecules that block bacterial adhesins.

-

Inhibition of Quorum Sensing: Targeting QS pathways can disrupt the coordinated action of bacteria required for biofilm maturation.

-

Degradation of the EPS Matrix: Enzymes that can break down the components of the EPS matrix, such as DNases and glycoside hydrolases, can expose the embedded bacteria to antimicrobial agents.

-

Targeting Persister Cells: Biofilms contain a subpopulation of dormant, metabolically inactive cells known as persister cells, which exhibit high tolerance to antibiotics. Strategies aimed at reactivating or directly killing these cells are under investigation.

Quantitative Analysis of Biofilm Inhibition

The efficacy of potential anti-biofilm agents is typically assessed using quantitative assays. The following tables summarize representative data from studies on various biofilm inhibitors.

Table 1: Inhibition of Biofilm Formation

| Compound/Agent | Target Organism | Concentration | % Biofilm Inhibition | Reference |

| Halogenated Furanone | Pseudomonas aeruginosa | - | 90% reduction in LasB activity | |

| Bisaprasin | Pseudomonas aeruginosa PAO1 | 3.53 µM (IC50) | Inhibition of lasB-gfp expression | |

| Bisaprasin | Pseudomonas aeruginosa PAO1 | 2.41 µM (IC50) | Inhibition of rhlA-gfp expression | |

| Psammaplin A | Pseudomonas aeruginosa PAO1 | 4.99 µM (IC50) | Inhibition of rhlA-gfp expression | |

| S-phenyl-L-cysteine sulfoxide | Pseudomonas aeruginosa PAO1 | 1 mM | Significant reduction | |

| Diphenyl disulfide | Pseudomonas aeruginosa PAO1 | 1 mM | Significant reduction |

Table 2: Eradication of Pre-formed Biofilms

| Compound/Agent | Target Organism | Concentration | % Biofilm Eradication | Reference |

| Acyldepsipeptide antibiotic (ADEP4) | Gram-positive bacteria | - | Effective against persister cells | |

| Dispersin B | Oral biofilms | - | Disruption of matrix | |

| Serine protease (Esp) | Staphylococcus aureus | - | Inhibition and eradication |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-biofilm activity. Below are outlines of key experimental protocols.

Crystal Violet Biofilm Assay

This is a widely used method for quantifying biofilm formation.

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid medium overnight.

-

Inoculation: Dilute the overnight culture and add it to the wells of a microtiter plate. Include a negative control (medium only) and a positive control (bacteria without inhibitor). Add the test compound at various concentrations to the appropriate wells.

-

Incubation: Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

-

Washing: Gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove planktonic cells.

-

Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate for a short period.

-

Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a solvent such as ethanol or acetic acid.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Confocal Laser Scanning Microscopy (CLSM)

CLSM provides a more detailed, three-dimensional visualization of biofilm structure.

-

Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of the test compound.

-

Staining: Stain the biofilm with fluorescent dyes. For example, SYTO 9 can be used to stain live cells green, and propidium iodide can be used to stain dead cells red.

-

Imaging: Visualize the stained biofilm using a confocal microscope. Acquire a series of z-stack images to reconstruct a 3D image of the biofilm.

-

Analysis: Analyze the images to determine biofilm thickness, biomass, and the ratio of live to dead cells.

Visualizing the Pathways of Biofilm Regulation and Inhibition

Diagrams can effectively illustrate the complex signaling pathways involved in biofilm formation and the mechanisms of action of inhibitors.

Caption: A flowchart illustrating the stages of biofilm formation and the points of intervention for various inhibition strategies.

Caption: A diagram showing how quorum sensing inhibitors can disrupt bacterial communication and prevent biofilm formation.

Conclusion

The fight against biofilm-associated infections requires a multi-pronged approach that goes beyond conventional antibiotic therapies. A deeper understanding of the molecular mechanisms underlying biofilm formation is essential for the development of novel and effective anti-biofilm agents. While the specific entity "this compound" remains elusive in the public scientific literature, the principles of biofilm inhibition, supported by robust experimental methodologies and quantitative data analysis, provide a solid foundation for future research in this critical area. The continued exploration of diverse strategies, including the inhibition of adhesion and quorum sensing, and the degradation of the biofilm matrix, holds promise for overcoming the challenge of biofilm-mediated antibiotic resistance.

References

- 1. Mechanisms of biofilm inhibition and degradation by antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Unraveling EBP-59: An In-depth Technical Guide to Its Solubility and Stability in Common Laboratory Solvents

The identity of the chemical entity referred to as "EBP-59" remains elusive in publicly accessible scientific literature and chemical databases. Extensive searches for a compound with this designation have not yielded a specific chemical structure, alternative name, or supplier information. The acronym "EBP" is utilized in diverse fields, including finance ("Excess Bond Premium") and healthcare ("Evidence-Based Practice"), and while an "EBP1 Inhibitor, WS6" exists, there is no verifiable link to the requested "this compound."

Consequently, this guide cannot provide specific quantitative data on the solubility and stability of a molecule designated as this compound. Instead, it will furnish a comprehensive framework of the principles and methodologies that researchers, scientists, and drug development professionals can employ to determine the solubility and stability of any novel or uncharacterized compound, using "this compound" as a placeholder for a hypothetical molecule. This guide will detail the necessary experimental protocols, data presentation strategies, and the logic behind these critical early-stage pharmaceutical development assessments.

Determining Solubility: A Foundational Step in Drug Discovery

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Understanding a compound's solubility in various solvents is paramount for its progression through the drug discovery pipeline.

Key Terminology and Concepts

-

Solubility: The maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

-

Aqueous Solubility: Solubility in water, a key parameter for predicting oral bioavailability.

-

Organic Solvent Solubility: Solubility in non-aqueous solvents, important for chemical synthesis, purification, and formulation. Common lab solvents include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), and Acetonitrile (ACN).

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used for the early assessment of a compound's solubility.

Objective: To determine the concentration at which a compound precipitates out of a solution when added from a concentrated stock (typically in DMSO).

Materials:

-

"this compound" (or test compound)

-

Dimethyl Sulfoxide (DMSO), high purity

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with turbidity or nephelometry detection capabilities

-

Automated liquid handler (optional, for high-throughput)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the "this compound" stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate pre-filled with PBS (pH 7.4). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Measure the turbidity or nephelometry of each well using a plate reader. The point at which a significant increase in signal is observed indicates the kinetic solubility limit.

Data Presentation: Solubility Data Table

Quantitative solubility data should be presented in a clear and organized table for easy comparison.

| Solvent System | Temperature (°C) | Kinetic Solubility (µM) | Method |

| PBS (pH 7.4) | 25 | [Insert Value] | Turbidimetry |

| Ethanol | 25 | [Insert Value] | Visual Inspection |

| Methanol | 25 | [Insert Value] | Visual Inspection |

| DMSO | 25 | > [Highest Tested Conc.] | Visual Inspection |

Logical Workflow for Solubility Determination

Caption: A logical workflow for determining the kinetic solubility of a test compound.

Assessing Stability: Ensuring Compound Integrity

Compound stability is another crucial parameter that affects its shelf-life, formulation, and ultimately, its therapeutic efficacy and safety. Stability studies are designed to evaluate how a compound's chemical structure and purity change under various environmental conditions.

Key Terminology and Concepts

-

Chemical Stability: The resistance of a chemical to change or decomposition.

-

Degradation: The process by which a chemical substance is broken down into simpler compounds.

-

Half-life (t½): The time required for the concentration of a compound to decrease to half of its initial value.

Experimental Protocol: Solution Stability Assay

This assay assesses the stability of a compound in a specific solvent over time.

Objective: To determine the degradation rate and half-life of "this compound" in common laboratory solvents.

Materials:

-

"this compound" (or test compound)

-

Solvents of interest (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical column appropriate for the compound's properties

-

Incubator or temperature-controlled chamber

Methodology:

-

Solution Preparation: Prepare solutions of "this compound" in each of the test solvents at a known concentration.

-

Incubation: Aliquot the solutions into multiple vials and incubate them at a specific temperature (e.g., room temperature, 4°C, 40°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each solvent set for analysis.

-

HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound remaining. The appearance of new peaks may indicate degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time. From this data, calculate the degradation rate constant (k) and the half-life (t½) using appropriate kinetic models (e.g., first-order kinetics).

Data Presentation: Stability Data Table

Summarize the stability data in a table to facilitate comparison across different conditions.

| Solvent | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |

| Water | 25 | [Insert Value] | [Insert Value] |

| PBS (pH 7.4) | 25 | [Insert Value] | [Insert Value] |

| Ethanol | 25 | [Insert Value] | [Insert Value] |

| DMSO | 25 | [Insert Value] | [Insert Value] |

Signaling Pathway for Compound Degradation (Hypothetical)

The following diagram illustrates a hypothetical degradation pathway for a compound like "this compound" when exposed to hydrolytic and oxidative stress.

Caption: A diagram illustrating potential degradation pathways of a compound under hydrolytic and oxidative stress.

Conclusion and Recommendations

While specific data for a compound named "this compound" is not publicly available, the experimental frameworks and principles outlined in this guide provide a robust approach for any researcher to characterize the solubility and stability of a novel chemical entity. It is imperative for drug development professionals to conduct these fundamental studies to inform downstream activities such as formulation development, in vitro and in vivo screening, and ultimately, the clinical translation of a potential therapeutic agent. Should "this compound" be an internal designation for a known compound, cross-referencing with its formal chemical name or CAS number will be necessary to retrieve existing data. For novel compounds, the methodologies described herein will be essential for generating the foundational data package required for its advancement.

Framework for a Basic Toxicological Profile

Finding: At present, there is no publicly available toxicological data specifically for a compound identified as "EBP-59". The chemical, physical, and toxicological properties of a substance referred to as "Compound 11 (EBP inhibitor)" have not been fully investigated[1].

While specific data for this compound is unavailable, this guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for a basic toxicological profile, adhering to the core requirements of the user request. This document will serve as a template, outlining the essential components of such a profile, including data presentation, experimental protocols, and visualization of relevant pathways.

A preclinical toxicological profile is essential for evaluating the safety of a new chemical entity before it can be tested in human clinical trials[2][3]. The primary goals are to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring[4][5].

Quantitative Toxicological Data

Quantitative data from toxicology studies are crucial for assessing the risk associated with a new compound. These data are typically presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Acute Toxicity Summary This table would summarize the results from single-dose toxicity studies.

| Study Type | Species/Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Acute Oral Toxicity | Sprague-Dawley Rat | Oral (gavage) | Data Not Available | Data Not Available | Data Not Available |

| Acute Dermal Toxicity | New Zealand White Rabbit | Dermal | Data Not Available | Data Not Available | Data Not Available |

| Acute Inhalation Toxicity | Wistar Rat | Inhalation | Data Not Available | Data Not Available | Data Not Available |

Table 2: Repeat-Dose Toxicity Summary (Sub-chronic) This table would provide a summary of findings from studies involving repeated dosing over a period of 28 or 90 days.

| Study Duration | Species/Strain | Route of Administration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs of Toxicity |

| 28-Day | Beagle Dog | Oral (capsule) | Data Not Available | Data Not Available | Data Not Available |

| 90-Day | Sprague-Dawley Rat | Dermal | Data Not Available | Data Not Available | Data Not Available |

Table 3: Genotoxicity Assay Results This table would summarize the compound's potential to cause genetic mutations.

| Assay Type | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium (TA98, TA100, etc.) | With and Without S9 | Data Not Available |

| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | Data Not Available |

| In vivo Micronucleus Test | Mouse Bone Marrow | N/A | Data Not Available |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of toxicological findings.

2.1. Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Test System: Young adult female Sprague-Dawley rats.

-

Dosing: A single oral dose is administered using a gavage needle. The dosing procedure follows a sequential process where the outcome of the previously dosed animal determines the dose for the next animal.

-

Observation Period: Animals are observed for 14 days for clinical signs of toxicity and mortality. Body weights are recorded prior to dosing and at specified intervals thereafter.

-

Endpoint: The LD50 is calculated using appropriate statistical methods. A gross necropsy is performed on all animals.

2.2. 28-Day Repeat-Dose Dermal Toxicity Study

-

Test System: Young adult New Zealand White rabbits.

-

Dosing: The test substance is applied daily to a shaved area of the back for 28 consecutive days. The application site is covered with a semi-occlusive dressing.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical chemistry, and urinalysis are conducted at termination.

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL). A full histopathological examination of organs and tissues is performed.

2.3. Bacterial Reverse Mutation Test (Ames Test)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The test compound, with and without a metabolic activation system (S9 mix), is incubated with the bacterial strains.

-

Endpoint: The number of revertant colonies is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Signaling Pathways and Mechanistic Insights

Understanding the mechanism of toxicity often involves elucidating the signaling pathways affected by the compound. Diagrams are essential for visualizing these complex interactions.

Caption: Hypothetical signaling pathway initiated by this compound binding.

This guide provides a foundational structure for a basic toxicological profile. For a comprehensive evaluation of any new chemical entity, a battery of tests would be required, guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA). The specific studies conducted would depend on the intended use of the compound.

References

Methodological & Application

Application Notes and Protocols for EBP-59 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound EBP-59. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Adherence to standardized protocols is crucial for obtaining reproducible and comparable results.[1] The following protocols are based on the widely accepted broth microdilution method.[4]

Data Presentation

Quantitative results from MIC testing should be recorded in a clear and organized manner to facilitate analysis and comparison. The table below provides a template for summarizing the MIC values of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Notes |

| Staphylococcus aureus | ATCC 29213 | |||

| Escherichia coli | ATCC 25922 | |||

| Pseudomonas aeruginosa | ATCC 27853 | |||

| Enterococcus faecalis | ATCC 29212 | |||

| Streptococcus pneumoniae | ATCC 49619 |

Experimental Protocols

Principle of the Broth Microdilution MIC Test

The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is the lowest concentration of this compound at which no visible growth occurs.

Materials and Reagents

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.

-

For fastidious organisms, appropriate media such as MH-F broth (Mueller-Hinton broth with lysed horse blood and β-NAD) should be used.

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile pipettes and tips

-

Incubator (35 ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol

4.1. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.2. Preparation of this compound Dilutions

-

Aseptically prepare a stock solution of this compound in a suitable solvent. Further dilutions should be made in the appropriate sterile broth.

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.

-

Perform a serial twofold dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down.

-

Continue this serial dilution process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well will serve as a growth control (no this compound), and the twelfth well will be the sterility control (no bacteria).

4.3. Inoculation and Incubation

-

Add 10 µL of the standardized bacterial inoculum (prepared in step 4.1) to each well, except for the sterility control wells. This will result in a final volume of 110 µL and the desired final inoculum concentration.

-

Seal the plate or cover it with a lid to prevent contamination and evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

4.4. Reading and Interpreting Results

-

After incubation, visually inspect the wells for turbidity. A pellet at the bottom of the well also indicates growth.

-

The MIC is the lowest concentration of this compound in the series of dilutions where there is no visible growth.

-

The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

-

Results can also be read using a microplate reader at 600 nm.

Hypothetical Signaling Pathway for Antimicrobial Action

Since the mechanism of action for this compound is not specified, the following diagram illustrates a hypothetical signaling pathway for a generic antimicrobial agent that disrupts the bacterial cell wall synthesis.

References

Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay

Introduction

Bacterial biofilms are structured communities of bacteria encapsulated in a self-produced extracellular polymeric substance (EPS) matrix.[1][2] These biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents.[3][4][5] The development of novel anti-biofilm agents is therefore a critical area of research. This document provides a detailed protocol for utilizing a hypothetical novel biofilm inhibitor, designated as HBI-1, in a standard bacterial biofilm assay. The methodologies described herein are designed for researchers, scientists, and drug development professionals investigating new strategies to combat biofilm-associated infections.

Data Presentation: Efficacy of HBI-1 on Biofilm Formation

The following table summarizes the quantitative data from a representative experiment evaluating the inhibitory effect of HBI-1 on the biofilm formation of a model bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus). The data is presented as the mean percentage of biofilm inhibition relative to an untreated control.

| HBI-1 Concentration (µg/mL) | Mean Biofilm Formation (OD595) | Standard Deviation | % Biofilm Inhibition |

| 0 (Control) | 1.25 | 0.08 | 0% |

| 1 | 1.10 | 0.06 | 12% |

| 5 | 0.85 | 0.05 | 32% |

| 10 | 0.62 | 0.04 | 50.4% |

| 25 | 0.31 | 0.03 | 75.2% |

| 50 | 0.15 | 0.02 | 88% |

| 100 | 0.12 | 0.02 | 90.4% |

Experimental Protocols

This section details the step-by-step methodology for conducting a bacterial biofilm assay to evaluate the efficacy of an inhibitor. The protocol is based on the widely used crystal violet staining method.

Materials

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

Hypothetical Biofilm Inhibitor (HBI-1) stock solution

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water

-

Phosphate-buffered saline (PBS) or sterile distilled water

-

Plate reader capable of measuring absorbance at 595 nm

Protocol for Biofilm Inhibition Assay

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.

-

Incubate overnight at 37°C with shaking.

-

The following day, dilute the overnight culture in fresh medium to an optical density (OD600) of 0.01.

-

-

Plate Setup:

-

Prepare serial dilutions of HBI-1 in the growth medium to achieve the desired final concentrations.

-

In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

-

Add 100 µL of the HBI-1 dilutions to the corresponding wells to achieve the final test concentrations.

-

Include the following controls:

-

Positive Control: 100 µL of diluted bacterial culture + 100 µL of sterile medium (no inhibitor).

-

Negative Control (Blank): 200 µL of sterile medium only.

-

-

Prepare at least three to four replicate wells for each condition.

-

-

Incubation for Biofilm Formation:

-

Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours. The incubation time may need to be optimized depending on the bacterial strain.

-

-

Washing and Staining:

-

After incubation, carefully discard the planktonic (free-floating) bacteria by inverting the plate and shaking gently.

-

Wash the wells twice with 200 µL of PBS or sterile water to remove any remaining planktonic cells. Be gentle to avoid dislodging the biofilm.

-

Blot the plate on paper towels to remove excess liquid.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Solubilization and Quantification:

-

Discard the crystal violet solution and wash the plate three to four times with sterile water.

-

Invert the plate and tap firmly on a paper towel to remove all excess water and let it air dry.

-

Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.

-

Incubate for 15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

-

Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.

-

Measure the absorbance at 595 nm (OD595) using a microplate reader.

-

Data Analysis

-

Subtract the average OD595 of the negative control (blank) from the OD595 readings of all other wells.

-

Calculate the percentage of biofilm inhibition for each concentration of HBI-1 using the following formula: % Inhibition = [ (OD_Control - OD_Treated) / OD_Control ] * 100

Mandatory Visualizations

Hypothetical Signaling Pathway for Biofilm Formation and Inhibition by HBI-1

The formation of bacterial biofilms is a complex process regulated by various signaling pathways, a key one being quorum sensing (QS). In this hypothetical pathway, HBI-1 acts by interfering with the QS system, thereby preventing the expression of genes essential for biofilm maturation.

Caption: Hypothetical signaling pathway of biofilm formation inhibited by HBI-1.

Experimental Workflow for Bacterial Biofilm Assay

The following diagram illustrates the sequential steps involved in the bacterial biofilm assay to test the efficacy of an inhibitor.

Caption: Experimental workflow of the bacterial biofilm inhibition assay.

References

- 1. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 2. ableweb.org [ableweb.org]

- 3. imquestbio.com [imquestbio.com]

- 4. Frontiers | Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections [frontiersin.org]

- 5. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EBP-Inhibitor-59 in the Study of MRSA Biofilm Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms. These complex, sessile communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers profound tolerance to antibiotics and host immune responses. The initial attachment of MRSA to host tissues or indwelling medical devices is a critical initiating step in biofilm formation. This process is mediated by a suite of surface-associated adhesins, including the Elastin-Binding Protein (EbpS).

EbpS facilitates the adhesion of S. aureus to elastin, a key protein component of the host extracellular matrix in tissues such as the skin, lungs, and blood vessels. By targeting EbpS, it may be possible to inhibit the initial attachment of MRSA and thereby prevent biofilm formation. This document provides detailed application notes and protocols for the study of EBP-Inhibitor-59 , a hypothetical novel inhibitor of EbpS, in the context of MRSA biofilm research.

EBP-Inhibitor-59: A Hypothetical Molecule

For the purposes of these application notes, EBP-Inhibitor-59 is a novel small molecule designed to specifically bind to and inhibit the function of the S. aureus Elastin-Binding Protein (EbpS). Its proposed mechanism of action is the allosteric inhibition of EbpS, preventing its conformational change upon interaction with elastin and thereby blocking bacterial adhesion to elastin-coated surfaces.

Data Presentation: Quantitative Analysis of EBP-Inhibitor-59 Efficacy

The following tables summarize the expected quantitative data from experiments evaluating the efficacy of EBP-Inhibitor-59 against MRSA biofilm formation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of EBP-Inhibitor-59 against MRSA

| MRSA Strain | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |

| ATCC 43300 | > 128 | 16 | 32 |

| USA300 | > 128 | 16 | 64 |

| Clinical Isolate 1 | > 128 | 32 | 64 |

| Clinical Isolate 2 | > 128 | 8 | 32 |

MIC: Concentration that inhibits 90% of planktonic bacterial growth. MBIC₅₀: Concentration that inhibits 50% of biofilm formation. MBIC₉₀: Concentration that inhibits 90% of biofilm formation.

Table 2: Effect of EBP-Inhibitor-59 on MRSA Adhesion to Elastin-Coated Surfaces

| MRSA Strain | Treatment (Concentration) | Adherent Bacteria (CFU/mL) | % Inhibition |

| ATCC 43300 | Vehicle Control | 5.2 x 10⁶ | 0% |

| EBP-Inhibitor-59 (16 µg/mL) | 1.1 x 10⁵ | 97.9% | |

| EBP-Inhibitor-59 (32 µg/mL) | 4.5 x 10⁴ | 99.1% | |

| USA300 | Vehicle Control | 7.8 x 10⁶ | 0% |

| EBP-Inhibitor-59 (16 µg/mL) | 2.3 x 10⁵ | 97.1% | |

| EBP-Inhibitor-59 (64 µg/mL) | 8.1 x 10⁴ | 99.0% |

Table 3: Gene Expression Analysis of Biofilm-Associated Genes in MRSA Treated with EBP-Inhibitor-59

| Gene | Function | Fold Change (vs. Untreated Control) |

| ebpS | Elastin binding | -0.2 |

| icaA | PIA synthesis | -1.1 |

| fnbA | Fibronectin binding | -0.8 |

| sarA | Global regulator | -1.5 |

| agrA | Quorum sensing regulator | -1.2 |

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

Objective: To determine the concentration of EBP-Inhibitor-59 that inhibits MRSA biofilm formation.

Materials:

-

MRSA strains

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

EBP-Inhibitor-59 stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Prepare a bacterial suspension of MRSA in TSB with 1% glucose to an OD₆₀₀ of 0.05.

-

Add 100 µL of the bacterial suspension to each well of a 96-well plate.

-

Add 100 µL of TSB containing serial dilutions of EBP-Inhibitor-59 to the wells. Include a vehicle control (no inhibitor) and a media-only control (no bacteria).

-

Incubate the plate at 37°C for 24 hours without shaking.

-

Gently aspirate the planktonic bacteria from each well.

-

Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Dry the plate at room temperature.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-